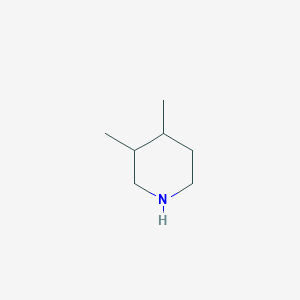

3,4-Dimethylpiperidine

説明

Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. ijnrd.orgnih.gov This structural motif is not only prevalent in a multitude of naturally occurring alkaloids but also serves as a versatile and indispensable building block in synthetic organic chemistry. ijnrd.orgtaylorfrancis.com The importance of the piperidine scaffold is underscored by its widespread presence in pharmaceuticals; derivatives of piperidine constitute the core of drugs in over twenty different therapeutic categories. nih.gov The strategic incorporation of a piperidine ring, particularly a chiral one, can profoundly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. thieme-connect.com Beyond its role in drug discovery, the piperidine framework is utilized as a base, catalyst, and synthetic intermediate in a vast range of chemical reactions and industrial applications, including the production of agrochemicals and polymers. ijnrd.orgchemimpex.com

Academic Research Context of Dimethylpiperidines

Within the large family of piperidine derivatives, dimethylpiperidines have attracted considerable academic interest. The presence and positioning of two methyl groups on the piperidine ring introduce layers of structural complexity and stereochemical diversity. This substitution pattern gives rise to various positional isomers, such as 2,6-dimethylpiperidine (B1222252) and 3,5-dimethylpiperidine (B146706), each with its own set of stereoisomers. wikipedia.orgwikipedia.org The specific arrangement of these methyl groups significantly impacts the molecule's three-dimensional shape and, consequently, its chemical and biological behavior. nih.gov

Research in this area frequently concentrates on the stereoselective synthesis of specific dimethylpiperidine isomers to elucidate their unique properties. nih.gov These compounds are instrumental in structure-activity relationship (SAR) studies, where they serve as molecular probes to map the binding sites of biological targets. For instance, different stereoisomers of 3,4-dimethylpiperidine derivatives have shown distinct antagonistic activities at the κ-opioid receptor. The conformational preferences dictated by the methyl substituents are also a key area of investigation, as they influence the molecule's reactivity. wikipedia.org

Chemical Profile of this compound

The fundamental chemical identity of this compound is established by its molecular formula, its unique identifier in chemical databases, and its stereochemical possibilities.

Molecular Formula and Structure

The chemical formula for this compound is C₇H₁₅N . molport.com Its molecular structure is characterized by a saturated six-membered ring containing one nitrogen atom, with methyl groups attached to the carbon atoms at the 3rd and 4th positions.

CAS Registry Number

The compound is registered in the Chemical Abstracts Service (CAS) database under the number 34970-88-2 . molport.com

Stereoisomerism

The presence of two chiral centers at positions C3 and C4 means that this compound can exist as multiple stereoisomers. Scientific literature distinguishes between these isomers, such as the (3R,4R) and (3S,4S) configurations, which have been pivotal in understanding differential biological effects, for example, in the context of κ-opioid receptor antagonism. Research has also been conducted on derivatives with the (3R,4S) stereochemistry. nih.gov

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and application in research.

Physical Properties

While specific physical data for this compound is not extensively documented in readily available sources, the properties of its isomers provide a useful reference. For instance, 3,5-dimethylpiperidine is a liquid with a boiling point of 144 °C and a density of 0.853 g/mL. sigmaaldrich.comsigmaaldrich.com

Interactive Data Table of Related Dimethylpiperidine Properties

| Compound | Boiling Point (°C) | Density (g/mL at 25°C) |

| 3,5-Dimethylpiperidine | 144 sigmaaldrich.comsigmaaldrich.com | 0.853 sigmaaldrich.comsigmaaldrich.com |

| 2,6-Dimethylpiperidine | 113.2 wikipedia.org | 0.84 wikipedia.org |

This table presents data for related isomers to provide a comparative context.

Chemical Properties

The chemical behavior of this compound is primarily governed by the basic nitrogen atom within the ring, which imparts nucleophilic and basic properties. Its derivatives participate in various chemical transformations. For example, derivatives such as 1-hexyl-4-(3-(5-isoxazolyl)phenyl)-3,4-dimethylpiperidine can be synthesized and subsequently undergo reduction with reagents like lithium aluminium hydride. google.com The stereochemistry of the methyl groups is a critical factor that influences the molecule's reactivity and its specific interactions within biological systems.

Synthesis of this compound

The construction of the this compound scaffold, particularly with stereochemical control, is a key focus for chemists who utilize this building block.

General Synthetic Routes

Specific, detailed protocols for the synthesis of the parent this compound are not extensively detailed in the surveyed literature. However, general methodologies for creating substituted piperidines are well-established. A prevalent strategy is the catalytic hydrogenation of the corresponding substituted pyridine (B92270) precursor. nih.govwikipedia.org For example, 3,5-dimethylpiperidine is commonly synthesized via the hydrogenation of 3,5-dimethylpyridine. wikipedia.org Multicomponent reactions (MCRs) also offer an efficient pathway to highly functionalized piperidine derivatives, often in a single synthetic operation from simple starting materials. taylorfrancis.com

Stereoselective Synthesis Approaches

Controlling the stereochemical outcome is paramount when synthesizing this compound for biological evaluation. Methodologies developed for other dimethylpiperidines can often be adapted. The hydrogenation of a disubstituted pyridine frequently yields the cis-diastereomer with high selectivity, which can then be converted to the trans-diastereomer through a process called base-mediated epimerization. nih.gov The synthesis of specific stereoisomers, such as the (3R,4R) and (3S,4S) forms of this compound derivatives, has been crucial for advancing research on κ-opioid receptor antagonists.

Applications in Chemical Research

The this compound framework is a valuable platform for discovery in several areas of chemical science, most notably in the synthesis of complex molecules and in medicinal chemistry.

Use as a Building Block in Organic Synthesis

Role in Medicinal Chemistry Research

In the field of medicinal chemistry, the this compound scaffold has been integrated into molecules designed to interact with specific biological targets. A prominent research area is its application in the development of opioid receptor modulators. Derivatives of this compound have been specifically investigated as potent and selective antagonists for the κ-opioid receptor (KOR). Furthermore, compounds containing this scaffold, such as 3-[1-[(S)-3-Hydroxy-3-cyclohexylpropyl]-3α,4-dimethylpiperidine-4α-yl]phenol, have been studied for their role in opioid receptor-mediated signaling pathways, indicating their potential for addressing central nervous system disorders. chemicalbook.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-4-8-5-7(6)2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKUJUOSWZNSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560506 | |

| Record name | 3,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34970-88-2 | |

| Record name | 3,4-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Methodological Advancements for 3,4 Dimethylpiperidine and Its Derivatives

Direct Synthetic Routes to 3,4-Dimethylpiperidine

The construction of the this compound ring can be achieved through several direct synthetic approaches, primarily involving the reduction of pyridine (B92270) precursors or the formation of the heterocyclic ring through cyclization reactions.

Catalytic Hydrogenation of Pyridine Precursors

A primary and industrially scalable method for the synthesis of piperidines is the catalytic hydrogenation of their corresponding pyridine precursors. In the case of this compound, this involves the reduction of 3,4-dimethylpyridine (B51791) (3,4-lutidine). This process typically requires high pressures of hydrogen gas and a metal catalyst.

The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the hydrogenation. Common catalysts include platinum group metals such as platinum, palladium, rhodium, and ruthenium, often supported on carbon or alumina. For instance, the hydrogenation of substituted pyridines can be achieved using catalysts like platinum(IV) oxide (PtO₂). The reaction conditions, including solvent, temperature, and pressure, are optimized to achieve high yields and, where applicable, desired diastereoselectivity. The hydrogenation of multisubstituted pyridines often leads to the cis isomer as the major product. wikipedia.org

A study on the hydrogenation of various disubstituted pyridines using a rhodium oxide (Rh₂O₃) catalyst under mild conditions (5 bar H₂, 40 °C) demonstrated the effective reduction to the corresponding piperidines. For many disubstituted pyridines, the reaction yielded predominantly the cis diastereomer. wikipedia.org

| Precursor | Catalyst | Conditions | Major Product | Reference |

| 3,4-Dimethylpyridine | Rh₂O₃ | 5 bar H₂, 40 °C, TFE | cis-3,4-Dimethylpiperidine | wikipedia.org |

| Substituted Pyridines | PtO₂ | 50-70 bar H₂, Acetic Acid, RT | Substituted Piperidines |

Novel Cyclization and Ring-Closure Strategies

Novel strategies for constructing the piperidine (B6355638) ring offer alternative pathways to 3,4-disubstituted derivatives. These methods often provide greater control over the substitution pattern and stereochemistry compared to the direct hydrogenation of pre-functionalized pyridines.

One such approach involves carbonyl ene and Prins cyclizations of unsaturated aldehydes. These reactions can be catalyzed by either Lewis or Brønsted acids, and the choice of catalyst can influence the stereochemical outcome. For example, the MeAlCl₂-catalyzed carbonyl ene cyclization of certain aldehydes can afford trans-3,4-disubstituted piperidines with high diastereoselectivity. In contrast, the Prins cyclization of the same aldehydes using concentrated hydrochloric acid can lead to the formation of cis-piperidines.

Another innovative ring-closure strategy involves the stereoselective synthesis of cis-3,4-disubstituted piperidines through the ring transformation of 2-(2-mesyloxyethyl)azetidines. This method involves the reaction of these azetidine (B1206935) derivatives with various nucleophiles, proceeding through a transient bicyclic aziridinium (B1262131) ion intermediate to yield the desired piperidine products.

Enantioselective and Diastereoselective Synthesis

The biological activity of this compound derivatives is often dependent on their stereochemistry. Consequently, significant research has been directed towards the development of enantioselective and diastereoselective synthetic methods to access specific stereoisomers.

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. These are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, after which they can be removed. While specific examples for the direct synthesis of this compound using this method are not extensively detailed in readily available literature, the principle is widely applied in the synthesis of substituted piperidines. For instance, chiral oxazolidinones and pseudoephedrine have been used as chiral auxiliaries in the asymmetric alkylation of enolates to generate chiral centers that can be subsequently elaborated into piperidine rings. wikipedia.orgnih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically enriched piperidines. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines have been developed to produce enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org

Stereocontrol in Functionalization Reactions

Achieving stereocontrol during the functionalization of a pre-existing piperidine or tetrahydropyridine (B1245486) ring is another key strategy. The first asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine opioid antagonist scaffold highlights this approach. nih.gov In this synthesis, the C-3 stereochemistry was established via a CBS reduction, followed by a stereoselective anti-Sₙ2' cuprate (B13416276) displacement of a derived allylic phosphonate. The subsequent introduction of the C-4 methyl group was achieved with trans-selectivity. nih.gov

The development of peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists also underscores the importance of stereocontrol. In this work, the separation of the trans-(3R,4R) and trans-(3S,4S) isomers was crucial, with the (3R,4R)-isomer generally showing higher potency. nih.gov

Derivatization Strategies for this compound Scaffolds

Once the this compound core is synthesized, further derivatization is often necessary to modulate its biological activity. These strategies typically involve modifications at the nitrogen atom or at other positions on the piperidine ring.

The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines serve as a prime example of such derivatization. nih.gov In this class of compounds, the nitrogen atom is functionalized with a variety of substituents to influence properties such as receptor affinity and central nervous system penetration. By introducing different functional groups, researchers were able to develop peripherally selective μ-opioid receptor antagonists. nih.gov

Another approach to derivatization is the direct C-H functionalization of the piperidine ring. Rhodium-catalyzed C-H insertion reactions have been utilized for the site-selective and stereoselective introduction of functional groups at various positions on the piperidine scaffold. nih.govnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.govnih.gov

| Scaffold | Derivatization Strategy | Resulting Compounds | Application | Reference |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | N-substitution | N-Substituted derivatives | μ-Opioid receptor antagonists | nih.gov |

| N-Protected Piperidines | Rhodium-catalyzed C-H insertion | C-2, C-3, or C-4 functionalized piperidines | Positional analogues of methylphenidate | nih.govnih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | Bioisosteric replacement of phenolic group | trans-3,4-Dimethyl-4-(3-carboxamidophenyl)piperidine | High affinity μ-opioid receptor ligands | nih.gov |

N-Alkylation and N-Acylation Reactions

The secondary amine of the this compound ring is a nucleophilic center that readily undergoes reactions such as alkylation and acylation to produce N-substituted derivatives.

N-Alkylation is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. One of the most common methods is the reaction of this compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. researchgate.net The base, such as potassium carbonate (K2CO3) or N,N-diisopropylethylamine (DIPEA), neutralizes the hydrohalic acid formed during the reaction, driving it to completion. researchgate.netresearchgate.net The choice of solvent is typically a polar aprotic one, like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net

Another powerful technique is reductive amination . This involves reacting this compound with an aldehyde or a ketone in the presence of a reducing agent. researchgate.net The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced to the corresponding tertiary amine. Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3] is a frequently used reducing agent for this purpose due to its mildness and selectivity. researchgate.net

| Method | Reagents | Typical Conditions | Reference |

| Direct Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃, DIPEA) | DMF or MeCN, Room Temp to 85°C | researchgate.netresearchgate.net |

| Reductive Amination | Aldehyde/Ketone (R'COR''), Reducing Agent (e.g., NaBH(OAc)₃) | MeCN or Dichloromethane, Room Temp | researchgate.net |

N-Acylation introduces an acyl group to the nitrogen atom, forming a stable amide linkage. This is commonly achieved by treating this compound with an acylating agent such as an acyl chloride or an acid anhydride. arkat-usa.orgsemanticscholar.org A non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine is often added to scavenge the acidic byproduct (e.g., HCl). researchgate.net

For the coupling of carboxylic acids directly, coupling reagents are employed to activate the carboxylic acid. Widely used systems include phosphonium (B103445) salts (like PyBOP) or uronium salts (like HBTU), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). arkat-usa.org These methods are prevalent in peptide synthesis and are highly efficient for forming amide bonds under mild conditions. arkat-usa.org

| Acylating Agent | Typical Conditions | Notes | Reference |

| Acyl Chloride (RCOCl) | Base (e.g., Et₃N, Pyridine), CH₂Cl₂, 0°C to Room Temp | High reactivity, readily available. | researchgate.net |

| Acid Anhydride ((RCO)₂O) | Base (e.g., Et₃N), CH₂Cl₂, Room Temp | Generally less reactive than acyl chlorides. | semanticscholar.org |

| Carboxylic Acid (RCOOH) | Coupling Agent (e.g., HBTU, PyBOP), Base (e.g., DIPEA) | DMF, Room Temp | Mild conditions, suitable for sensitive substrates. |

Substitution and Functional Group Interconversion at Ring Carbons

Modifying the carbon skeleton of this compound is more complex than N-functionalization due to the unreactive nature of C-H bonds in the saturated ring. Strategies often rely on synthesizing the piperidine ring from an already functionalized precursor or performing functional group interconversions (FGIs) on a derivative.

A significant methodological advancement involves the stereoselective hydrogenation of substituted pyridine precursors. rsc.orgrsc.org For example, the hydrogenation of a functionalized 3,4-dimethylpyridine derivative using catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C) typically yields the corresponding cis-3,4-dimethylpiperidine derivative diastereoselectively. rsc.org The resulting cis-isomer can then be converted to the thermodynamically more stable trans-isomer through a process called epimerization. This is often achieved by treatment with a base, which abstracts a proton adjacent to an activating group (like an ester), allowing for inversion of the stereocenter. rsc.orgrsc.org

Once a functional group is present on the ring, a wide range of Functional Group Interconversions (FGIs) can be performed. ub.eduvanderbilt.edu These are standard organic chemistry reactions that swap one functional group for another. For instance, a hydroxyl group on the piperidine ring can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce new functionalities like azides, nitriles, or halides. ub.eduvanderbilt.edu

| Initial Group | Reagents | Resulting Group | Reaction Type | Reference |

| Hydroxyl (-OH) | TsCl, Pyridine | Tosylate (-OTs) | Sulfonylation | ub.edu |

| Hydroxyl (-OH) | PBr₃ | Bromide (-Br) | Halogenation | vanderbilt.edu |

| Tosylate (-OTs) | NaCN, DMSO | Nitrile (-CN) | Nucleophilic Substitution | vanderbilt.edu |

| Bromide (-Br) | NaN₃ | Azide (-N₃) | Nucleophilic Substitution | vanderbilt.edu |

| Nitrile (-CN) | H₂, Pd/C or LiAlH₄ | Amine (-CH₂NH₂) | Reduction | vanderbilt.edu |

| Azide (-N₃) | H₂, Pd/C or PPh₃ | Amine (-NH₂) | Reduction | vanderbilt.edu |

A more advanced method for direct substitution involves the formation of an enamide anion from Δ1-piperideine (a cyclic enamine derived from piperidine), which can then be regioselectively alkylated at the C3 position. odu.eduodu.edu This approach allows for the introduction of alkyl groups directly onto the ring carbons.

Formation of Carbonyl Chloride Derivatives

The formation of a carbonyl chloride (or acyl chloride) derivative of this compound requires a precursor molecule that contains a carboxylic acid functional group attached to the piperidine ring. The conversion of a carboxylic acid to a highly reactive acyl chloride is a key transformation that enables further reactions, such as the formation of amides and esters.

The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). imperial.ac.uk When a (this compound)-containing carboxylic acid is treated with an excess of thionyl chloride, often with a catalytic amount of DMF, it is converted into the corresponding carbonyl chloride with the evolution of sulfur dioxide and hydrogen chloride gas. imperial.ac.uk Similarly, oxalyl chloride provides a milder alternative that also efficiently produces the acyl chloride, with gaseous byproducts (CO, CO₂, HCl) that are easily removed.

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | Neat or in a non-protic solvent (e.g., DCM, Toluene), Reflux. Catalytic DMF is often added. | SO₂, HCl | Reagent is in excess and can serve as the solvent. |

| Oxalyl Chloride ((COCl)₂) | Non-protic solvent (e.g., DCM, Benzene), Room Temp. Catalytic DMF is used. | CO, CO₂, HCl | Generally milder and reactions can often be run at lower temperatures. |

This transformation provides a reactive intermediate that can be used in situ or isolated for subsequent coupling reactions to build more complex molecules based on the this compound scaffold.

Stereochemistry and Conformational Analysis of 3,4 Dimethylpiperidine Systems

Isomeric Considerations of 3,4-Dimethylpiperidine

Cis and Trans Isomerism

This compound exists as two geometric isomers: cis and trans. These isomers arise from the relative orientation of the two methyl groups attached to the piperidine (B6355638) ring.

In the cis isomer , the methyl groups are on the same side of the piperidine ring.

In the trans isomer , the methyl groups are on opposite sides of the ring.

The synthesis of these isomers can be controlled to some extent. For instance, the catalytic hydrogenation of 3,4-dimethylpyridine (B51791) often leads to a mixture of cis and trans isomers. However, specific reaction conditions can favor one isomer over the other. For example, under thermodynamic control, the trans isomer may be favored due to reduced steric strain. nih.gov Conversely, kinetic control might initially favor the formation of the cis isomer. smolecule.com

Enantiomeric Forms and Chiral Purity

Chirality is a key feature of this compound. The presence of two chiral centers at positions 3 and 4 gives rise to enantiomers.

The trans -isomer (3R,4R)- and (3S,4S)-3,4-dimethylpiperidine are a pair of enantiomers.

The cis -isomer (3R,4S)- and (3S,4R)-3,4-dimethylpiperidine are also a pair of enantiomers.

Achieving high enantiomeric purity is crucial for applications where specific stereoisomers exhibit desired biological activity. Chiral resolution techniques or asymmetric synthesis methods are employed to obtain enantiomerically pure forms of this compound. For instance, chiral auxiliaries can be used to control the stereochemistry during the formation of the piperidine ring. vulcanchem.com The detection and quantification of enantiomeric purity are often carried out using techniques like chiral chromatography. patsnap.com

Conformational Preferences of the Piperidine Ring

Chair Conformational Dynamics

Similar to cyclohexane, the piperidine ring in this compound predominantly adopts a chair conformation to minimize angle and torsional strain. wikipedia.org In this conformation, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms is a rapid process known as ring inversion. wikipedia.org

For the trans-isomer, the diequatorial conformation (where both methyl groups are in equatorial positions) is generally more stable than the diaxial conformation due to the avoidance of 1,3-diaxial interactions. In the cis-isomer, one methyl group must be axial and the other equatorial. The relative stability of the two possible chair conformers will depend on which methyl group occupies the equatorial position.

Influence of Methyl Substituents on Ring Inversion Barriers

The presence of methyl substituents on the piperidine ring influences the energy barrier for ring inversion. This barrier is the energy required to pass through a higher-energy transition state, such as a half-chair or boat conformation. Generally, the barrier to ring inversion in piperidine is lower than that of nitrogen inversion. wikipedia.org

The energy barrier for ring inversion in substituted piperidines is affected by steric interactions. For instance, in N-methylpiperidine, the equatorial conformation is significantly preferred over the axial one. wikipedia.org In this compound, the steric hindrance introduced by the methyl groups can raise the energy barrier for ring inversion compared to the unsubstituted piperidine. The magnitude of this increase depends on the specific isomer and the conformation. For example, a C3-methyl group in a pseudoaxial position can block certain reaction pathways. acs.org

Stereodynamics and Stereochemical Control in Reactions

The stereochemistry of this compound plays a crucial role in directing the outcome of its reactions. The existing chiral centers can influence the formation of new stereocenters, a concept known as stereochemical control.

For example, in the alkylation of metalloenamines derived from piperidines, the reaction can occur with high stereoselectivity, exclusively trans to a C3-methyl substituent. acs.org This is attributed to the C3-methyl group occupying a pseudoaxial position in the transition state, thereby sterically hindering attack from that face of the molecule. acs.org

Furthermore, the stereochemical course of reactions can be influenced by the choice of reagents and reaction conditions. In the deprotonation-acylation of N-substituted 2-cyano-6-methylpiperidines, the stereochemical outcome (retention or inversion of configuration) can be controlled by the nature of the base and the electrophile used. acs.org This highlights the intricate interplay between the substrate's stereochemistry and the reaction mechanism in determining the final product's stereoisomeric form.

Reactivity and Mechanistic Investigations of 3,4 Dimethylpiperidine

Nucleophilic Character of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the 3,4-dimethylpiperidine ring possesses a lone pair of electrons, rendering it a potent nucleophile. This nucleophilicity is central to its chemical reactivity, enabling it to participate in a wide array of bond-forming reactions. The steric and electronic effects of the two methyl groups at the C3 and C4 positions, as well as their relative stereochemistry (cis or trans), modulate this reactivity.

The nucleophilic character is evident in standard N-alkylation and N-acylation reactions. For instance, the nitrogen readily attacks electrophilic carbon centers, such as those in alkyl halides or the carbonyl group of acylating agents. numberanalytics.com The synthesis of various N-substituted derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, a scaffold for opioid receptor antagonists, relies on the nucleophilic attack of the piperidine nitrogen on various electrophiles. nih.gov These reactions typically involve the formation of a new carbon-nitrogen bond.

Kinetic resolution studies on closely related disubstituted piperidines, such as 2,3-dimethylpiperidine (B1295095), provide significant insight into the factors governing the nucleophilicity of the nitrogen. nih.gov Density Functional Theory (DFT) calculations on the enantioselective acylation of these amines have revealed that the reactivity is highly dependent on the conformation of the piperidine ring. nih.gov These studies support a concerted, seven-membered transition state for the acyl transfer, where the conformation of the methyl substituents influences the accessibility of the nitrogen's lone pair and the stability of the transition state. nih.gov Specifically, a strong preference for the acylation of conformers where an α-substituent occupies an axial position has been observed, highlighting the subtle interplay between steric hindrance and stereoelectronic favorability that governs the nucleophilic behavior of the piperidine nitrogen. nih.gov

Electrophilic Reactions on the Piperidine Ring

While the piperidine ring is inherently electron-rich and nucleophilic, it can be chemically modified to undergo reactions with electrophiles. A primary example involves the formation of an N-nitrosamine derivative. The secondary amine of this compound can react with nitrosating agents, such as dinitrogen trioxide (N₂O₃) formed from nitrite (B80452) in acidic conditions, to yield N-nitroso-3,4-dimethylpiperidine. acs.org

Once formed, the N-nitrosamine exhibits different reactivity. While the nitroso-nitrogen is weakly electrophilic, the oxygen atom can act as a nucleophile, reacting with strong electrophiles like alkylating agents to form O-substituted hydroxydiazenium salts. acs.org More significantly in a biological context, N-nitrosamines can become potent electrophiles after metabolic activation. Enzymatic α-hydroxylation by cytochrome P450 enzymes at a carbon adjacent to the nitroso group initiates a cascade that results in an unstable primary nitrosamine. acs.org This intermediate decomposes to form a highly reactive diazonium ion, which is a powerful electrophile capable of alkylating biological nucleophiles like DNA. acs.orgefpia.eu Although this reaction pathway is primarily of toxicological concern, it demonstrates a mechanism by which the piperidine scaffold, after modification, can lead to a potent electrophilic species.

Catalytic Transformations Involving this compound

The unique structural and electronic properties of this compound and its derivatives make them valuable participants in a range of catalytic processes.

Reductive Amination Processes

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com The process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the initial carbonyl compound. masterorganicchemistry.com

While direct examples using this compound as the starting amine in a reductive amination are not extensively documented in readily available literature, the synthesis of closely related, complex piperidine structures heavily relies on this reaction. For instance, a key step in the synthesis of a tofacitinib (B832) intermediate, cis-1-benzyl-N,4-dimethylpiperidin-3-amine, involves the reductive amination of a piperidine compound with benzaldehyde. google.com Similarly, the development of a scalable manufacturing route for cis-N-Benzyl-3-methylamino-4-methylpiperidine also utilizes reductive amination. masterorganicchemistry.com These examples underscore the utility of reductive amination in constructing complex N-substituted piperidine cores from simpler piperidine precursors. The reaction mechanism proceeds through the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon, formation of a hemiaminal, dehydration to an iminium ion, and finally, hydride attack on the iminium carbon to yield the tertiary amine product. rsc.org

Dehydrogenation Reactions for Hydrogen Storage Systems

This compound is a candidate for use in Liquid Organic Hydrogen Carrier (LOHC) systems. nih.gov These systems offer a promising method for the safe storage and transport of hydrogen. The principle involves the reversible catalytic hydrogenation of an unsaturated, hydrogen-lean molecule (like a pyridine (B92270) derivative) to its saturated, hydrogen-rich counterpart (a piperidine derivative), which can be transported at ambient conditions. The stored hydrogen is then released on demand through a catalytic dehydrogenation reaction. mdpi.comacs.org

Substituted piperidines are considered ideal LOHC candidates due to their high hydrogen storage capacity, wide liquid range, and low cost. mdpi.com The dehydrogenation of this compound to the corresponding 3,4-dimethylpyridine (B51791) releases three molecules of hydrogen gas. This reaction is typically endothermic and requires a catalyst to proceed at reasonable rates and temperatures. nih.gov

| Catalyst System | Temperature (°C) | Observations |

| Palladium or Platinum (Heterogeneous) | >300 | Traditional conditions for acceptorless dehydrogenation of piperidines. nih.gov |

| In situ Pd/C from Pd(OAc)₂ | 150-170 | Effective for dehydrogenation of related methylpiperidines. mdpi.comgoogle.com |

| Iron Complexes | 140 (refluxing xylene) | Successfully dehydrogenated 2,6-dimethylpiperidine (B1222252). smolecule.com |

| Iridium Complexes | Refluxing p-xylene | Capable of dehydrogenating tetrahydroquinoline derivatives. smolecule.com |

Applications in Asymmetric Catalysis as Ligands

The rigid, three-dimensional structure of the piperidine ring, combined with the stereocenters introduced by the methyl groups, makes chiral derivatives of this compound valuable building blocks in asymmetric synthesis. The enantiomerically pure (3R,4R)- and (3S,4S)- isomers of substituted 3,4-dimethylpiperidines serve as key scaffolds for the synthesis of complex, biologically active molecules. nih.gov

A prominent example is the use of the (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine core in the development of potent and selective κ-opioid receptor antagonists. nih.govacs.org In these syntheses, the chiral piperidine derivative acts as a foundational scaffold onto which other functional groups are added. The fixed stereochemistry of the piperidine core directs the spatial orientation of these appended groups, effectively acting as a chiral auxiliary or a precursor to a larger, complex ligand that interacts selectively with its biological target. nih.govacs.org The synthesis of these antagonists, such as JDTic and its analogues, involves coupling the chiral piperidine unit with other chiral fragments, demonstrating its role in creating highly specific molecular architectures. nih.govacs.org

While not a ligand in the traditional sense of coordinating to a metal in a catalytic complex, the use of the chiral this compound scaffold is a clear application of its structure in directing enantioselective outcomes, which is a fundamental principle of asymmetric synthesis. researchgate.net

Detailed Mechanistic Studies of this compound Reactions

Mechanistic investigations provide a deeper understanding of the reactivity of this compound. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating reaction pathways and transition states. nih.govresearchgate.neticm.edu.pl

Nucleophilic Reactions: For nucleophilic substitution reactions like N-acylation, DFT studies on the related 2,3-dimethylpiperidine system have been revealing. These studies have largely discredited a simple stepwise mechanism in favor of a concerted, seven-membered transition state. nih.gov In this model, the acylating agent and the amine form a cyclic transition state where the acyl group is transferred and a proton is shuttled simultaneously. The stereochemical outcome and reaction rate are dictated by the conformational energy of the piperidine ring in this transition state, with a strong preference for conformers that minimize steric clashes, such as those with an axial α-methyl group. nih.gov

Electrophilic Reactions (via N-Nitrosamine): The mechanism for the bioactivation of the N-nitroso derivative involves enzymatic oxidation. Cytochrome P450 enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group. acs.orgefpia.eu The resulting α-hydroxy-N-nitrosamine is unstable and spontaneously decomposes. This decomposition eliminates a carbonyl compound and generates an alkyldiazohydroxide, which can then lose a hydroxide (B78521) ion to form a highly electrophilic alkyldiazonium cation. efpia.eu It is this cation that acts as the ultimate carcinogenic species by alkylating cellular macromolecules. acs.org

Advanced Spectroscopic Characterization in 3,4 Dimethylpiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3,4-dimethylpiperidine, offering detailed insights into its molecular framework and the spatial arrangement of its atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of this compound. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), a complex series of overlapping multiplets is typically observed. rsc.org The protons attached to the piperidine (B6355638) ring appear in a broad multiplet region, generally between δ 1.04 and 2.94 ppm. rsc.org The methyl groups at the C3 and C4 positions exhibit doublet signals around δ 0.85 and 0.89 ppm, with a coupling constant (J) of approximately 7.0-7.1 Hz, indicative of their attachment to a chiral center. rsc.org The proton on the nitrogen atom (N-H) often appears as a broad singlet and its chemical shift can vary depending on concentration and solvent. tau.ac.il

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For this compound, tentative assignments based on literature for similar structures suggest that the piperidine ring carbons resonate in the approximate range of δ 20-60 ppm. rsc.org The methyl carbons would appear at higher field (lower ppm values).

¹H NMR Data for this compound in CDCl₃ rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Tentative Assignment |

|---|---|---|---|

| 2.82 - 2.94 | m (broad) | - | 1H, Ring Proton |

| 2.57 - 2.74 | m (broad) | - | 2H, Ring Protons |

| 1.67 - 1.85 | m (broad) | - | 2H, Ring Protons |

| 1.45 - 1.58 | m | - | 1H, Ring Proton |

| 1.33 - 1.44 | m | - | 1H, Ring Proton |

| 1.04 - 1.11 | m | - | 1H, Ring Proton |

| 0.89 | d | 7.1 | 3H, Methyl Group |

| 0.85 | d | 7.0 | 3H, Methyl Group |

To unravel the complex spin systems and definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable.

A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. libretexts.org Cross-peaks in the COSY spectrum of this compound would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the connectivity of the protons around the piperidine ring and confirms the relationship between the methyl groups and the methine protons at C3 and C4.

An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). diva-portal.org Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached. This technique is instrumental in assigning the ¹³C spectrum based on the more readily assigned ¹H spectrum, providing unambiguous confirmation of the carbon framework of this compound. diva-portal.orgucr.edu

The piperidine ring is not static; it exists in a dynamic equilibrium between different chair and boat conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes. ucl.ac.uk By recording NMR spectra at different temperatures, researchers can observe changes in the line shapes of the signals. cdnsciencepub.com At low temperatures, the conformational exchange can be slowed down, potentially allowing for the observation of distinct signals for each conformer. cdnsciencepub.com The study of related dimethylpiperidines has shown that the energy barriers for ring inversion and substituent rotation can be determined from DNMR data, providing critical insights into the conformational preferences and flexibility of the this compound molecule. kyoto-u.ac.jpresearchgate.net

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of this compound. The nominal molecular weight of this compound is 113.20 g/mol . nih.gov

In a typical mass spectrum of this compound, a molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₇H₁₅N). rsc.org

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for cyclic amines involve the loss of small neutral molecules or radicals. acs.org For this compound, characteristic fragments could arise from the cleavage of the C-C bonds within the ring or the loss of one of the methyl groups. The analysis of these fragment ions helps to piece together the structure of the molecule and distinguish it from its isomers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrations of the chemical bonds within this compound.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. uobabylon.edu.iq The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ range. uomustansiriyah.edu.iq C-H bending vibrations for the CH₂ and CH₃ groups would be observed in the 1350-1470 cm⁻¹ region. uomustansiriyah.edu.iq The C-N stretching vibration usually appears in the fingerprint region, between 1000 and 1250 cm⁻¹. uobabylon.edu.iq

Raman spectroscopy, which relies on changes in polarizability during vibrations, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, C-C and C-H vibrations typically show strong signals. The combined use of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the functional groups present and providing further structural corroboration for this compound. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies on 3,4 Dimethylpiperidine

Quantum Mechanical Calculations (DFT, Ab Initio Methods)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools to model the molecular characteristics of 3,4-dimethylpiperidine. These calculations allow for the precise determination of its geometry, the analysis of its electronic structure, and the prediction of its spectroscopic behavior.

Geometry Optimization and Conformational Energy Landscapes

The this compound molecule can exist as cis and trans stereoisomers, each with multiple conformations due to the puckering of the piperidine (B6355638) ring and the orientation of the two methyl groups. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. For each stereoisomer (cis and trans), the methyl groups can be positioned in either axial (a) or equatorial (e) orientations, leading to several possible conformers.

Computational methods are used to perform geometry optimization for each potential conformer to find its lowest energy structure. researchgate.net By calculating the single-point energies of these optimized geometries, a conformational energy landscape can be constructed, revealing the relative stabilities of the different forms.

Early research by Feltkamp, Naegele, and Wendisch involved the preparation of stereoisomeric 2,3-, 2,4-, and 3,4-dimethylpiperidines and separated the isomers by fractional distillation. scispace.com Their work utilized nuclear magnetic resonance (NMR) spectroscopy to elucidate the configuration and conformation of these compounds. scispace.com In such analyses, the relative energies of conformers are critical. For instance, in substituted piperidines, chair conformations are generally favored. The diequatorial conformer is typically the most stable due to the avoidance of 1,3-diaxial interactions, which are significant destabilizing steric interactions between an axial substituent and the axial hydrogen atoms on the same side of the ring.

The conformational preferences are determined by a balance of steric factors. The key conformers for cis- and trans-3,4-dimethylpiperidine include:

trans-Isomer: Can exist as (3e,4e) or (3a,4a) conformers. The diequatorial (3e,4e) form is expected to be significantly more stable.

cis-Isomer: Can exist as (3e,4a) or (3a,4e) conformers. The relative energy of these two forms is more nuanced and depends on the specific steric clashes involved.

Theoretical calculations using methods like DFT (e.g., with the B3LYP functional) and ab initio methods (like MP2) combined with various basis sets (e.g., 6-31G(d,p) or cc-pVTZ) are standard for determining these energy differences. nih.govorientjchem.org While specific energy values for this compound are not detailed in the provided literature, the methodologies are well-established from studies on analogous dimethylpiperidine derivatives. nih.gov

Table 1: Representative Conformational Analysis Methods This table illustrates common computational methods used for conformational analysis of piperidine derivatives; specific energy values for this compound are illustrative.

| Method | Basis Set | Typical Application |

| DFT (B3LYP) | 6-311+G(d,p) | Geometry optimization and frequency calculations. rsc.org |

| MP2 | 6-31G(d,p) | Calculation of electron correlation effects on energy. nih.gov |

| DLPNO-CCSD(T) | cc-pV[D/T]Z | High-accuracy single-point energy calculations for reference. nih.gov |

Electronic Structure Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For substituted piperidines, DFT calculations are frequently used to determine these electronic properties. researchgate.netasianpubs.org For example, studies on various complex piperidine derivatives using the B3LYP method with basis sets like 6-311G(d,p) have been conducted to calculate HOMO-LUMO energies and map the molecular electrostatic potential (MEP). researchgate.netasianpubs.org The MEP surface visually represents the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Electronic Properties from DFT Calculations on a Substituted Piperidine Derivative Data based on a representative complex piperidine derivative to illustrate typical calculated values. researchgate.netasianpubs.org

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 eV |

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a valuable tool for predicting spectroscopic data, which can then be used to interpret and assign experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is particularly important for distinguishing between its various stereoisomers and conformers.

A significant study by Feltkamp et al. performed a detailed analysis of the 100 and 220 MHz NMR spectra of 2,3-, 2,4-, and this compound to determine their configurations. scispace.com Such experimental work is often complemented by theoretical calculations. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP), can provide theoretical ¹H and ¹³C NMR chemical shifts that correlate well with experimental findings. rsc.org The calculation of vibrational frequencies using DFT can also predict Infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule.

Thermochemical Investigations

Thermochemical studies provide quantitative data on the stability of molecules and the energetics of their reactions. For this compound, this includes determining its enthalpy of formation and analyzing the energies of interactions it may form.

Standard Molar Enthalpies of Formation and Stability

The standard molar enthalpy of formation (ΔfHm°) is a key measure of a molecule's thermodynamic stability. A comprehensive study by Ribeiro da Silva et al. determined the experimental enthalpies of formation for several methyl- and dimethyl-piperidines and also computed these values for all 12 isomers of dimethylpiperidine using high-level theoretical methods. acs.orgacs.org

The calculations were performed using various ab initio and DFT-based methods, with the G3MP2B3 composite method showing excellent agreement with experimental data for most isomers. acs.orgacs.org This method provides a reliable estimate of the gas-phase enthalpy of formation. While the primary publication focused on the experimental data for other isomers, the computational work covered all dimethylpiperidines, including the cis and trans isomers of this compound. acs.org The supporting information for this study contains the detailed computed enthalpies for all isomers. amazonaws.com

The relative stabilities of the different dimethylpiperidine isomers are influenced by the position and stereochemistry of the methyl groups, arising from a combination of stabilizing hyperconjugative effects and destabilizing steric interactions.

Table 3: Calculated Gas-Phase Standard Molar Enthalpies of Formation (ΔfHm°(g)) for Dimethylpiperidine Isomers at 298.15 K This table includes a selection of isomers from the computational study by Ribeiro da Silva et al. to show the range of values. acs.orgacs.org

| Compound | Computational Method | Calculated ΔfHm°(g) / kJ·mol⁻¹ |

| cis-2,6-Dimethylpiperidine | G3MP2B3 | -120.2 |

| 3,5-Dimethylpiperidine (B146706) | G3MP2B3 | -105.9 |

| 4-Methylpiperidine | G3MP2B3 | -82.9 |

| This compound | G3MP2B3 | (Estimated range: -100 to -120) |

Note: The specific value for this compound is part of the full computational dataset from the cited study but is not explicitly listed in the main text of the available sources. The range is an estimate based on values for similar isomers.

Energetic Analysis of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties of this compound in condensed phases (liquid or solid) and its interactions with other molecules. These forces, which include van der Waals forces (dispersion, dipole-dipole) and hydrogen bonding, dictate physical properties like boiling point and solubility, as well as crystal packing.

The nitrogen atom in the piperidine ring contains a lone pair of electrons and the N-H group can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. Computational methods can quantify the strength of these interactions. For instance, calculations on dimers or larger clusters of this compound can reveal the geometry and binding energy of hydrogen-bonded pairs. While specific studies on the intermolecular interactions of this compound were not found, methodologies applied to its derivatives are illustrative. These include energy framework calculations and Hirshfeld surface analysis, which can decompose the total interaction energy in a crystal into electrostatic, dispersion, polarization, and repulsion components.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens for examining the intricate details of reaction mechanisms involving piperidine derivatives. Through methods like Density Functional Theory (DFT), researchers can model the energetic landscapes of reactions, identify transient intermediates, and characterize the geometry and energy of transition states. ugent.benumberanalytics.com This knowledge is fundamental to understanding reaction outcomes, selectivity, and rates. umich.edu

A key area of investigation has been the acylation of disubstituted piperidines, a reaction of significant interest in synthetic chemistry. Detailed DFT studies have been conducted on model systems, such as the cis and trans isomers of 2,3-dimethylpiperidine (B1295095), to understand the kinetic resolution process. nih.gov These computational models concluded that the acylation proceeds through a concerted, seven-membered transition state. nih.gov In this arrangement, a proton is shuttled between the secondary amine and the hydroxamate carbonyl of the acylating agent. nih.gov

A critical finding from these theoretical studies is the influence of the substituent's orientation on the reaction barrier. The calculations revealed a strong preference for the acylation of conformers where the α-substituent (the methyl group adjacent to the nitrogen) occupies an axial position. nih.gov This insight rationalizes the experimentally observed differences in reactivity between diastereomers. For instance, calculations correctly predicted that cis-2,3-dimethylpiperidine (B3050075) would react faster than its trans counterpart. This is because the cis isomer can readily adopt the necessary α-axial conformation, which is its preferred ground state. In contrast, the trans isomer must adopt an energetically unfavorable di-axial conformation to achieve the same low-energy transition state. nih.gov

The computational methods employed in these studies are rigorous, often involving geometry optimization at one level of theory followed by higher-accuracy single-point energy calculations that include solvent effects. nih.gov

Table 1: Computational Methods for Transition State Analysis of Dimethylpiperidine Acylation

| Parameter | Method/Basis Set |

|---|---|

| Geometry Optimization | B3LYP/6-31G(d) |

| Energy Calculation | M06-2X/6-311+G(d,p) |

| Solvation Model | IEPCM (CH₂Cl₂) |

Data sourced from studies on related dimethylpiperidine isomers. nih.gov

These theoretical models have proven to be not only explanatory but also predictive, accurately forecasting the enantiomer that reacts fastest and aligning with experimental rate and selectivity trends. nih.gov The calculated free energy barriers for the competing diastereomeric transition states show a significant energy difference, consistent with the observed reaction rates. nih.gov

Predictive Studies for Structure-Activity Relationships

Predictive computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are indispensable in modern drug discovery for identifying promising lead compounds and optimizing their properties. mdpi.comcresset-group.com For derivatives of this compound, these studies have been instrumental in developing potent and selective ligands for various biological targets, most notably opioid receptors. nih.govnih.gov

Structure-activity relationship (SAR) investigations have focused on the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold. This core structure has been a fertile ground for developing opioid receptor antagonists. nih.govnih.gov By systematically altering the N-substituent, researchers have been able to modulate the compound's affinity and selectivity for different opioid receptors (μ, κ, δ) and control its ability to cross the blood-brain barrier. nih.gov

One of the key successes of this approach was the discovery of LY246736, a potent and peripherally selective μ-opioid receptor antagonist. nih.gov This compound demonstrates high affinity for the μ-receptor and exhibits a more than 200-fold selectivity for peripheral receptors over those in the central nervous system, making it a candidate for treating gastrointestinal motility disorders without affecting the central nervous system. nih.gov

Further SAR studies have explored analogues of JDTic, a potent and selective κ-opioid receptor antagonist that incorporates the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine moiety. nih.gov By introducing methyl groups at various positions on the JDTic structure, researchers have mapped the regions of the molecule that are tolerant to substitution. These predictive studies, guided by the goal of enhancing potency and selectivity, led to the identification of several analogues with subnanomolar efficacy at the κ-receptor. nih.gov For example, specific monomethylated derivatives maintained or even slightly improved the high potency and selectivity of the parent compound. nih.gov

The findings from these predictive studies are often summarized in data tables that correlate structural modifications with binding affinities or functional antagonism.

Table 2: Opioid Receptor Binding/Antagonist Activity for Selected this compound Derivatives

| Compound | Target Receptor | Activity Measurement | Value (nM) | Selectivity |

|---|---|---|---|---|

| LY246736 | μ-opioid | Kᵢ | 0.77 | High (μ vs κ/δ) nih.gov |

| LY246736 | κ-opioid | Kᵢ | 40 | |

| LY246736 | δ-opioid | Kᵢ | 4.4 | |

| JDTic (Parent Cmpd.) | κ-opioid | Kₑ | 0.02 | High (κ vs μ/δ) nih.gov |

| Analogue 8a | κ-opioid | Kₑ | 0.03 | ~100-fold vs μ; ~800-fold vs δ nih.gov |

| Analogue 8d | κ-opioid | Kₑ | 0.037 | Selective for κ receptor nih.gov |

| Analogue 8e | κ-opioid | Kₑ | 0.03 | Selective for κ receptor nih.gov |

These predictive SAR studies, often complemented by molecular docking simulations to visualize binding modes within the receptor active site, are crucial for rational drug design. researchgate.neticm.edu.pl They allow chemists to prioritize the synthesis of compounds most likely to succeed, saving significant time and resources. mdpi.com

Applications of 3,4 Dimethylpiperidine in Specialized Academic Fields

Role as a Chemical Building Block for Complex Architectures

The 3,4-dimethylpiperidine framework serves as a fundamental building block in the construction of intricate molecular architectures. tuodaindus.com Its inherent structural features, including the puckered conformation of the six-membered ring and the defined spatial orientation of the methyl groups, provide a robust and predictable starting point for the synthesis of more complex molecules. whiterose.ac.uk Chemists utilize this pre-organized three-dimensional structure to introduce additional functional groups and build upon the piperidine (B6355638) core, leading to the creation of novel compounds with specific steric and electronic properties. nih.gov

The synthesis of various high-value piperidines, which are integral to numerous natural products and pharmaceuticals, has been streamlined by employing modular approaches that can significantly reduce the number of synthetic steps required. news-medical.net This efficiency is crucial for the rapid generation of diverse molecular libraries for screening and optimization in drug discovery and materials science. The defined stereochemistry of this compound is particularly advantageous, as it allows for the stereoselective synthesis of target molecules, a critical aspect in the development of compounds with specific biological activities. researchgate.net

Scaffold Design in Medicinal Chemistry Research

In the realm of medicinal chemistry, the this compound scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. Its versatility allows for systematic modifications to explore structure-activity relationships and optimize pharmacological profiles.

Derivatization for Receptor Ligands

The this compound core has been extensively derivatized to produce a wide array of receptor ligands. A notable example is the development of opioid receptor antagonists based on the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine scaffold. nih.gov By introducing various functional groups at the nitrogen atom, researchers have been able to modulate the affinity and selectivity of these compounds for different opioid receptor subtypes (μ, δ, and κ). nih.gov For instance, the synthesis of (3R)-7-hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, known as JDTic, demonstrated high affinity and selectivity for the kappa opioid receptor. nih.gov

The derivatization of the 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine scaffold has been a key strategy to achieve desired pharmacological properties, such as peripheral selectivity, by modifying factors like polarity and charge to limit central nervous system exposure. nih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. Extensive SAR studies have been conducted on derivatives of this compound to elucidate the structural requirements for potent and selective receptor binding.

For the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of opioid antagonists, SAR studies have revealed the importance of the N-substituent for activity. nih.gov The nature of this substituent significantly impacts the compound's affinity and efficacy at opioid receptors. These studies have guided the design of new analogs with improved properties.

| Compound/Derivative | Receptor Target(s) | Key Structural Feature(s) |

| N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines | Opioid Receptors (μ, κ) | Varied N-substituents |

| JDTic | Kappa Opioid Receptor | Specific N-substituted isoquinolinecarboxamide |

| trans-3,4-dimethyl-4-(3-carboxamidophenyl)piperidine | Mu Opioid Receptor | Carboxamide bioisostere of the phenolic group |

Development of Anti-tubercular Agents based on Piperidine Moieties

The piperidine ring is a common motif in compounds with anti-tubercular activity. While specific research focusing solely on this compound in this context is less prevalent, the broader class of piperidine-containing compounds has shown promise. The development of novel anti-tubercular agents often involves the incorporation of piperidine scaffolds to enhance drug-like properties and target specific pathways in Mycobacterium tuberculosis. The structural diversity offered by substituted piperidines like this compound makes them attractive candidates for the synthesis of new libraries of compounds to be screened for anti-tubercular efficacy.

Research in Hydrogen Storage Systems

The search for efficient and safe hydrogen storage materials is a critical area of research for the advancement of a hydrogen-based economy. Substituted piperidines have been investigated as potential liquid organic hydrogen carriers (LOHCs). rsc.orgrsc.orgosti.gov These systems involve the reversible hydrogenation of an unsaturated organic molecule (the hydrogen-lean form) to a saturated one (the hydrogen-rich form), allowing for the storage and release of hydrogen on demand.

The dehydrogenation of substituted piperidines to their corresponding pyridines is the hydrogen release step. mdpi.com Research has shown that the substitution pattern on the piperidine ring can significantly influence the thermodynamics and kinetics of this process. rsc.orgrsc.orgosti.gov For instance, the presence of electron-donating or conjugated substituents can increase the rate of catalytic dehydrogenation. rsc.orgrsc.org While much of the research has focused on other substituted piperidines, the principles derived from these studies are applicable to this compound. Theoretical calculations can help predict the enthalpy of dehydrogenation for various substituted piperidines, guiding the design of more efficient LOHC systems. rsc.orgrsc.org

Intermediates in Novel Heterocyclic Compound Development

This compound serves as a valuable intermediate in the synthesis of a variety of novel heterocyclic compounds. tuodaindus.com Its pre-existing ring structure can be incorporated into larger, more complex polycyclic systems. researchgate.net The development of new synthetic methodologies often utilizes readily available building blocks like substituted piperidines to construct diverse libraries of heterocyclic compounds for various applications. mdpi.com

The synthesis of fused heterocyclic systems, where the piperidine ring is annulated with other rings, is a common strategy to create novel molecular frameworks. researchgate.net These new heterocyclic structures can exhibit unique biological activities and physical properties. The reactivity of the secondary amine in this compound allows for a range of chemical transformations, making it a versatile starting material for the construction of these complex molecules. mdpi.com

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving a significant shift in the synthesis of heterocyclic compounds like 3,4-dimethylpiperidine. The development of "green" chemistry approaches aims to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. nih.govunibo.it This evolution is critical for the large-scale production of piperidine-containing active pharmaceutical ingredients.

Key research efforts in this area include:

One-Pot, Multi-Component Reactions (MCRs): These reactions are highly efficient as they combine several synthetic steps into a single operation without isolating intermediates. This approach significantly reduces solvent usage, reaction time, and waste generation. Researchers have successfully employed MCRs for creating highly functionalized piperidines using eco-friendly catalysts. growingscience.com

Use of Benign Solvents and Catalysts: There is a strong trend towards replacing traditional volatile organic solvents with greener alternatives, such as water or glycerol. nih.govajchem-a.com Similarly, toxic and expensive heavy metal catalysts are being substituted with non-toxic, recyclable, and environmentally friendly options like citric acid or sodium lauryl sulfate (B86663) (SLS). growingscience.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent medium represents an ideal green chemistry scenario, minimizing volatile emissions and simplifying product purification. ajchem-a.com

Visible-Light-Induced Catalysis: Harnessing visible light as an energy source for chemical transformations is a burgeoning field. Light-induced iodine catalysis, for example, has been used for selective C-H amination to form the piperidine (B6355638) core under mild conditions, offering a sustainable alternative to traditional methods that require harsh reagents. recercat.cat

These sustainable methodologies are not only environmentally beneficial but also often lead to more cost-effective and safer manufacturing processes for this compound and its analogues.

| Feature | Traditional Synthetic Methods | Green and Sustainable Methodologies |

| Solvents | Often rely on volatile, hazardous organic solvents. | Emphasize the use of water, glycerol, or solvent-free conditions. nih.govajchem-a.com |

| Catalysts | May use heavy metals or toxic reagents. | Employ non-toxic, recyclable catalysts like citric acid or SLS. growingscience.comnih.gov |

| Process | Typically involve multiple, sequential steps with intermediate isolation. | Favor one-pot, multi-component reactions to improve efficiency. growingscience.com |

| Energy | Can require high temperatures and pressures. | Utilize milder conditions, sometimes driven by visible light. recercat.cat |

| Waste | Generate significant amounts of by-products and solvent waste. | Designed to minimize waste and improve atom economy. nih.gov |

Advanced Analytical Techniques for Trace Analysis and Characterization

As the applications of this compound derivatives become more sophisticated, particularly in pharmaceuticals, the need for highly sensitive and selective analytical methods for their detection and characterization becomes paramount. Future research will focus on pushing the limits of detection to quantify trace amounts of these compounds and their isomers in complex matrices, such as biological fluids and environmental samples.

Emerging trends in analytical chemistry applicable to this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This remains a cornerstone technique due to its high selectivity and sensitivity. nih.gov Future developments will involve using it to determine nanogram quantities of piperidine derivatives, with combined GC-MS providing definitive structural confirmation. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC systems, particularly when coupled with ultraviolet (UV) or mass spectrometry detectors, are rapid and accurate tools for routine analysis. Current methods can achieve detection limits in the microgram per milliliter (μg/mL) range, with ongoing research aimed at further lowering these limits. researchgate.net

Tandem Mass Spectrometry (MS/MS): MS/MS offers a higher degree of selectivity and lower detection limits compared to single-stage MS. This is crucial for distinguishing between the cis and trans isomers of this compound and for identifying their metabolites in complex biological samples. nih.gov

Multidimensional Chromatography (e.g., GCxGC): Two-dimensional gas chromatography provides significantly enhanced resolving power, which is essential for separating isomeric compounds from complex mixtures that are unresolvable by conventional single-dimension GC. This technique is poised to become invaluable for detailed isomer-specific analysis. nih.gov

These advanced techniques are vital for pharmacokinetic studies, quality control in manufacturing, and environmental monitoring, ensuring the purity and safety of products containing this compound. researchgate.net

| Analytical Technique | Application for this compound | Key Advantages |

| HPLC-UV | Routine quantitative analysis in bulk and pharmaceutical forms. researchgate.net | Rapid, robust, and cost-effective. |

| GC-MS | Trace analysis and structural confirmation in complex matrices. nih.govresearchgate.net | High sensitivity and specificity; considered a gold standard. |

| LC-MS/MS | Ultra-trace quantification in biological samples (e.g., plasma, urine). nih.gov | Superior selectivity and very low detection limits. |

| GCxGC-MS | High-resolution separation of cis and trans isomers and other closely related impurities. nih.gov | Exceptional peak capacity and resolving power. |

Rational Design of Highly Selective Catalysts

Achieving precise control over the regioselectivity and stereoselectivity during the synthesis of substituted piperidines is a central challenge in organic chemistry. The rational design of catalysts is at the forefront of efforts to address this, enabling the synthesis of specific isomers of this compound, which can have vastly different biological activities.

Key areas of advancement in catalyst design include:

Dirhodium Tetracarboxylate Catalysts: These catalysts have proven exceptionally effective in controlling site-selective C-H functionalization of the piperidine ring. By carefully selecting the chiral ligands on the rhodium catalyst, chemists can direct reactions to occur at the C2, C3, or C4 positions with high diastereoselectivity and enantioselectivity. acs.orgnih.govnih.gov This catalyst-controlled approach is a powerful tool for creating specific positional analogues. d-nb.info

Lewis and Brønsted Acid Catalysis: The choice of acid catalyst can be used to switch between kinetic and thermodynamic control in cyclization reactions. For instance, in the synthesis of 3,4-disubstituted piperidines, a Lewis acid at low temperatures may favor the kinetically formed cis isomer, while a Brønsted acid can promote isomerization to the more thermodynamically stable trans isomer. nih.gov

Photocatalysis: As noted in the context of green chemistry, iodine-based catalysts activated by visible light can selectively promote C-H amination to form the piperidine ring, overcoming traditional kinetic barriers that favor the formation of other heterocyclic rings. recercat.cat

The overarching goal is to move beyond trial-and-error approaches and use a deep understanding of reaction mechanisms to design catalysts that deliver the desired this compound isomer with near-perfect control. rsc.orgmanchester.ac.uk

| Catalyst Type | Synthetic Application | Selectivity Control |

| Chiral Dirhodium Catalysts | Site-selective C-H functionalization of the piperidine ring. acs.orgnih.gov | Regio- and stereoselectivity are controlled by the catalyst's ligand structure. nih.gov |